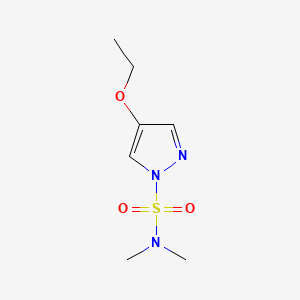![molecular formula C27H42O20 B13907385 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rehmannioside D is an iridoid glycoside compound that can be isolated from the extracts of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of medicine and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Rehmannioside D typically involves the extraction from Rehmannia glutinosa. The process includes drying the roots of the plant, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to various chromatographic techniques to isolate Rehmannioside D.
Industrial Production Methods
In industrial settings, the production of Rehmannioside D involves large-scale extraction processes. The roots of Rehmannia glutinosa are harvested, dried, and ground into a fine powder. This powder is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure Rehmannioside D.
Chemical Reactions Analysis
Types of Reactions
Rehmannioside D undergoes various chemical reactions, including:
Oxidation: Rehmannioside D can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycosidic bonds in Rehmannioside D.
Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Rehmannioside D, which can have different pharmacological properties.
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of iridoid glycosides.
Medicine: Rehmannioside D has been investigated for its effects on ovarian functions.
Industry: The compound is used in the formulation of traditional Chinese medicine products aimed at treating various ailments.
Mechanism of Action
Rehmannioside D exerts its effects through several molecular targets and pathways:
Forkhead Box O1 (FOXO1)/KLOTHO Axis: Rehmannioside D has been shown to improve ovarian functions by modulating the FOXO1/KLOTHO axis.
Breast Cancer Resistance Protein and Multidrug Resistance-Associated Protein 2: Rehmannioside D’s absorption is mediated by these proteins, affecting the permeability of the intestinal epithelium.
Comparison with Similar Compounds
Rehmannioside D is part of a group of iridoid glycosides, which include compounds such as catalpol, leonuride, and rehmannioside A. Compared to these compounds, Rehmannioside D has unique properties:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa, catalpol has been studied for its neuroprotective and anti-inflammatory properties.
Leonuride: Known for its cardioprotective effects, leonuride is another iridoid glycoside with different pharmacological activities.
Rehmannioside A: Similar to Rehmannioside D, rehmannioside A has been studied for its potential in treating ovarian dysfunction.
Rehmannioside D stands out due to its specific effects on ovarian function and its potential in anti-angiogenesis research.
Conclusion
Rehmannioside D is a significant compound with diverse applications in scientific research and medicine. Its unique properties and mechanisms of action make it a valuable subject of study in the fields of chemistry, biology, and pharmacology.
Properties
Molecular Formula |
C27H42O20 |
|---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9-,10-,11-,12-,13+,14-,15-,16-,17+,18+,19+,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 |
InChI Key |
JQEFRKPLHFKTFL-SPEIAMBYSA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)
![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)



![(S)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B13907377.png)

